molecular formula C19H18N4O3 B2819408 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1428372-47-7

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2819408
CAS No.: 1428372-47-7
M. Wt: 350.378
InChI Key: NQDNMUPBUQBSOP-UHFFFAOYSA-N
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Description

  • The final step involves the reaction of the phenyl-substituted pyridazinone with phenoxyethyl isocyanate to form the urea linkage.
  • Reaction conditions: Mild heating in an inert solvent such as dichloromethane.

Industrial Production Methods: Industrial production would likely scale up these reactions using continuous flow processes to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyridazinone Core:

    • Starting with a suitable dicarbonyl compound, such as diethyl oxalate, which undergoes cyclization with hydrazine to form the pyridazinone ring.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Attachment of the Phenyl Group:

    • The pyridazinone intermediate is then subjected to a Friedel-Crafts acylation reaction with a phenyl halide.
    • Reaction conditions: Use of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxyethyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nitration with HNO₃/H₂SO₄, halogenation with Br₂/FeBr₃.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include dihydropyridazines.
  • Substitution products depend on the specific electrophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridazinone moiety might be crucial for binding to active sites, while the phenyl and phenoxyethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of phenoxyethyl.

    1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-ethoxyethyl)urea: Ethoxyethyl group instead of phenoxyethyl.

Uniqueness: 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could translate to different binding affinities, selectivities, and overall biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18-11-10-17(22-23-18)15-8-4-5-9-16(15)21-19(25)20-12-13-26-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDNMUPBUQBSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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